4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride involves several chemical reactions. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide can be synthesized from corresponding benzenesulfonyl chloride through ammonification (Gegen Ta-n, 2015). Additionally, direct electrophilic (benzenesulfonyl)difluoromethylthiolation has been performed using a shelf-stable reagent, namely a (benzenesulfonyl)difluoromethanesulfenamide (Ermal Ismalaj, D. Le Bars, T. Billard, 2016).
Molecular Structure Analysis
The molecular and electronic structure of related compounds has been studied. For example, two sterically hindered isomers of the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were structurally characterized by X-ray single crystal diffraction and their electronic structures were investigated using quantum-chemical calculations (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).
Chemical Reactions and Properties
The photochemistry of fluoro(trifluoromethyl)benzenes, closely related to 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, has been studied in the gas phase, revealing interesting photophysical processes (K. Al-ani, 1973).
Physical Properties Analysis
Research on similar compounds, such as 3-[18F]fluoropropanesulfonyl chloride, has provided insights into the physical properties of these types of compounds, including their stability and reactivity (R. Löser, S. Fischer, A. Hiller, M. Köckerling, U. Funke, Aurélie Maisonial, P. Brust, J. Steinbach, 2013).
Chemical Properties Analysis
Various chemical properties of related compounds have been studied, such as the synthesis and stability of fluorinated building blocks for liquid crystal synthesis (A. Kiryanov, A. Seed, P. Sampson, 2001). Additionally, the activating properties of 4-fluorobenzenesulfonyl chloride have been explored for covalent attachment to solid supports (Y. A. Chang, A. Gee, A. Smith, W. Lake, 1992).
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride” is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
- Methods of Application or Experimental Procedures : The compound is used in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Unfortunately, the specific experimental procedures and technical details are not provided in the search results.
- Results or Outcomes : The outcomes of these reactions are β-arylated thiophenes and 2,5-diarylated pyrrole . Quantitative data or statistical analyses are not provided in the search results.
Application in Synthesis of Arylated Thiophenes and Pyrroles
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride” is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
- Methods of Application or Experimental Procedures : The compound is used in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Unfortunately, the specific experimental procedures and technical details are not provided in the search results.
- Results or Outcomes : The outcomes of these reactions are β-arylated thiophenes and 2,5-diarylated pyrrole . Quantitative data or statistical analyses are not provided in the search results.
Application in Synthesis of Arylated Indoles
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride”, a compound related to “4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride”, is used in the synthesis of 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
- Results or Outcomes : The outcome of this reaction is 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole . Quantitative data or statistical analyses are not provided in the search results.
Application in Synthesis of Arylated Thiophenes and Pyrroles
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride” is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
- Methods of Application or Experimental Procedures : The compound is used in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Unfortunately, the specific experimental procedures and technical details are not provided in the search results.
- Results or Outcomes : The outcomes of these reactions are β-arylated thiophenes and 2,5-diarylated pyrrole . Quantitative data or statistical analyses are not provided in the search results.
Application in Synthesis of Arylated Indoles
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride”, a compound related to “4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride”, is used in the synthesis of 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
- Results or Outcomes : The outcome of this reaction is 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole . Quantitative data or statistical analyses are not provided in the search results.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMYEVQPXWKFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372132 | |
Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |
CAS RN |
176225-09-5 | |
Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.